Praliciguat
Overview
Description
Praliciguat, also known as IW-1973, is a soluble guanylate cyclase (sGC) stimulator . It has been shown to improve glucose tolerance, insulin sensitivity, and lower triglycerides in a mouse diet-induced obesity model . It has broad tissue distribution and enhances nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling, which has been shown to elicit hemodynamic, anti-inflammatory, and anti-fibrotic effects .
Synthesis Analysis
Praliciguat can be prepared by two different routes: a) Chlorination of isoxazole-3-carboxylic acid (I) with (COCl)2 in the presence of catalytic DMF in toluene .
Molecular Structure Analysis
The molecular formula of Praliciguat is C21H14F8N6O2. It has an average mass of 534.362 Da and a mono-isotopic mass of 534.105042 Da .
Physical And Chemical Properties Analysis
Praliciguat has a density of 1.6±0.1 g/cm3, a boiling point of 588.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C. It has an enthalpy of vaporization of 92.4±3.0 kJ/mol and a flash point of 309.7±30.1 °C. Its index of refraction is 1.581, and it has a molar refractivity of 111.2±0.5 cm3 .
Scientific Research Applications
Type 2 Diabetes and Hypertension : Praliciguat showed positive trends in metabolic and blood pressure variables in individuals with type 2 diabetes and hypertension, indicating a potential for improving these conditions (Hanrahan et al., 2019).
Diet-Induced Obesity in Mice : It improved glucose tolerance, insulin sensitivity, and lowered triglycerides in a mouse model of diet-induced obesity (Schwartzkopf et al., 2018).
Diabetic Nephropathy : Praliciguat inhibited kidney inflammation and fibrosis in animal models, suggesting potential benefits in treating diabetic nephropathy (Liu et al., 2020).
Peripheral Artery Disease : In diabetic mice, praliciguat promoted ischemic leg reperfusion, indicating a potential application in treating peripheral artery disease associated with diabetes (Foussard et al., 2022).
Heart Failure with Preserved Ejection Fraction (HFpEF) : However, praliciguat did not significantly improve peak oxygen consumption in patients with HFpEF, suggesting limited effectiveness in this condition (Udelson et al., 2020).
Future Directions
properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F8N6O2/c22-12-4-2-1-3-11(12)9-35-16(14-5-6-37-34-14)7-15(33-35)18-30-8-13(23)17(32-18)31-10-19(36,20(24,25)26)21(27,28)29/h1-8,36H,9-10H2,(H,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSJNTQNMDWAJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(F)(F)F)(C(F)(F)F)O)F)C4=NOC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F8N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101232 | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901101232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Praliciguat | |
CAS RN |
1628730-49-3 | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1628730-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Praliciguat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628730493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Praliciguat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16300 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901101232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRALICIGUAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1S0H458SA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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